7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide
Description
7-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a methoxy group at the 7-position of the benzofuran core and a carboxamide side chain substituted with a 3-methylisoxazol-5-yl ethyl group.
Properties
IUPAC Name |
7-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-8-12(22-18-10)6-7-17-16(19)14-9-11-4-3-5-13(20-2)15(11)21-14/h3-5,8-9H,6-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKOGVSKTFRIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the Isoxazole Moiety: The isoxazole moiety can be synthesized separately and then attached to the benzofuran core through a coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isoxazole moiety can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted isoxazole derivatives
Scientific Research Applications
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Findings :
- The aryl-substituted derivatives (1a–1r) demonstrated variable neuroprotective efficacy, with electron-withdrawing groups (e.g., nitro) enhancing antioxidant activity .
- The target compound’s 3-methylisoxazol-5-yl ethyl group introduces a heteroaromatic side chain, which may improve metabolic stability compared to phenyl substituents due to reduced susceptibility to oxidative metabolism.
Comparison with (2S,4R)-Pyrrolidine-2-carboxamide Derivatives
A 2024 patent described (2S,4R)-configured pyrrolidine-2-carboxamides featuring 3-methylisoxazol-5-yl and thiazol-5-yl substituents (Examples 157–159) . These compounds differ significantly in core structure but share functional group similarities:
| Feature | Target Compound | Patent Compounds (Examples 157–159) |
|---|---|---|
| Core Structure | Benzofuran | (2S,4R)-Pyrrolidine |
| Substituents | 3-Methylisoxazol-5-yl ethyl | 3-Methylisoxazol-5-yl, thiazol-5-yl, benzyl |
| Stereochemistry | Not specified | Fixed (2S,4R) configuration |
Key Findings :
- The patent compounds’ rigid pyrrolidine core and stereochemistry likely enhance target selectivity, particularly for enzymes or receptors sensitive to chiral environments .
Comparison with Pyrrolidine Derivatives Containing Heteroaromatic Groups
Another 2024 patent synthesized (2S,4R)-pyrrolidine-2-carboxamides with 3-methylisoxazol-5-yl acetyl and pyrrol-3-yl benzyl groups (Example 159 analog) .
| Feature | Target Compound | Pyrrolidine Analogs |
|---|---|---|
| Linker Group | Ethyl | Acetyl |
| Heteroaromatic Moieties | 3-Methylisoxazol-5-yl | 3-Methylisoxazol-5-yl, pyrrol-3-yl |
| Synthetic Complexity | Moderate (single coupling step) | High (multi-step synthesis with chiral control) |
Key Findings :
- The pyrrol-3-yl group in the patent compounds introduces additional hydrogen-bonding capabilities, which are absent in the target molecule .
Structural and Functional Implications
- Bioactivity : While the target compound’s benzofuran core aligns with neuroprotective agents, its isoxazole-ethyl side chain may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration compared to phenyl-substituted analogs .
- Metabolic Stability : The 3-methylisoxazol group is less prone to CYP450-mediated oxidation than phenyl rings, suggesting enhanced in vivo stability .
- Synthetic Accessibility : The target compound’s synthesis likely follows a simpler pathway (e.g., CDI-mediated coupling ) compared to stereochemically complex pyrrolidine derivatives .
Biological Activity
7-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzofuran-2-carboxamide, with CAS number 1421493-28-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on recent research findings.
- Molecular Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.31 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer properties.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. In a study involving K562 leukemia cells, it was observed that the compound increased the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. Specifically, the compound induced early and late apoptosis in 60.1% of K562 cells after treatment .
- Caspase Activation : The compound's apoptotic effects were further confirmed by measuring caspase activities. After 48 hours of exposure, there was a notable increase in caspase 3 and 7 activities, indicating a strong pro-apoptotic effect .
Table 1: Apoptosis Induction in K562 Cells
| Treatment Duration | % Early Apoptosis | % Late Apoptosis | Caspase Activity Increase |
|---|---|---|---|
| Control | 6% | 0% | Baseline |
| 12 hours | 21.6% | - | +26% |
| 48 hours | - | 60.1% | +2.31-fold |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Results
In antimicrobial assays, it exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in treating infections caused by these bacteria.
Table 2: Antimicrobial Activity Against Gram-positive Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Enterococcus faecalis | 64 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a crucial role in inflammatory responses .
Case Studies
- Study on K562 Cells : In vitro studies on K562 cells highlighted the compound's ability to induce apoptosis through ROS generation and mitochondrial dysfunction .
- Antimicrobial Screening : Clinical strains were tested for susceptibility to the compound, confirming its effectiveness against specific Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
